![molecular formula C16H11N3OS B293045 13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione](/img/structure/B293045.png)
13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. Heating the mixture with sodium methoxide (MeONa) at reflux in butanol (BuOH) can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For example, derivatives of pyridopyrimidines have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound may exert its effects by binding to these enzymes and inhibiting their activity, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Furo[2,3-e]imidazo[1,2-c]pyrimidine
- Furo[2,3-e]pyrimido[1,2-c]pyrimidine
Uniqueness
9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C16H11N3OS |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |
InChI |
InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)19-15-12(9)13-14(20-15)16(21)18-8-17-13/h2-8H,1H3,(H,17,18,21) |
InChI Key |
CWHSYSSDRUXETD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)
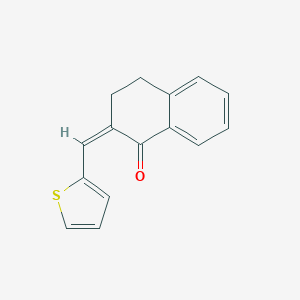
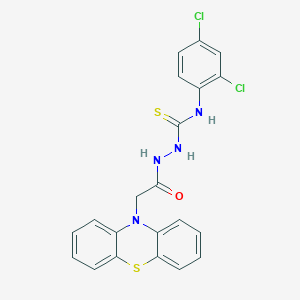
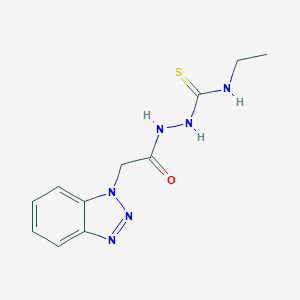
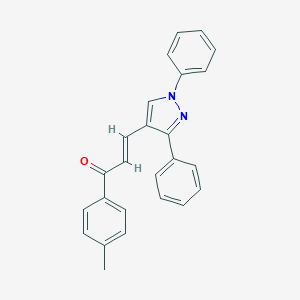
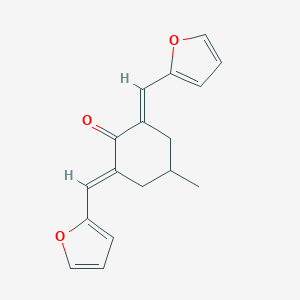
![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)
![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)
![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![11,13-dimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292992.png)
